1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1,6-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)3-8-11(6)2/h3H,1-2H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHUIQXUFMHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319436 | |
| Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57121-52-5 | |
| Record name | 57121-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Condensation and Cyclization Methods
The traditional synthesis of pyrazolo[3,4-d]pyrimidin-4-ones typically involves the condensation of appropriate pyrazole derivatives with amidine or related reagents under reflux conditions.
- Starting Materials: 5-amino-1-phenyl-1H-pyrazole-4-carboxamides or related pyrazole carboxamides.
- Reagents: Aroyl halides or other electrophilic agents for cyclization.
- Conditions: Reflux in solvents such as acetonitrile or ethanol for extended periods (several hours).
- Outcome: Formation of pyrazolo[3,4-d]pyrimidin-4-ones in moderate to good yields (typically 73-86%).
This method, while reliable, is time-consuming and often requires tedious work-up procedures. For example, refluxing 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides for 300-480 minutes yields the target compounds in 73-86% yields.
Microwave-Assisted Solvent-Free Synthesis
A more recent and efficient approach utilizes microwave irradiation to accelerate the synthesis under solvent-free conditions.
- Procedure: Direct mixing of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides followed by microwave irradiation at 1000 W.
- Reaction Time: Significantly reduced to minutes (exact times vary depending on substrates).
- Yields: High yields ranging from 87% to 94%, surpassing classical methods.
- Advantages: Enhanced reaction rates, higher yields, environmentally friendly (solvent-free), and operational simplicity.
This method was demonstrated to produce 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones rapidly with excellent purity and yields, confirmed by spectral data including IR, NMR, and mass spectrometry.
Alkylation of Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives
Another synthetic route involves alkylation reactions on pyrazolo[3,4-d]pyrimidin-4-ol precursors:
- Starting Material: 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
- Reagents: Various alkylating agents such as methyl iodide, propargyl bromide, and phenacyl bromide.
- Catalysis: Liquid–solid phase transfer catalysis in solvents like DMF at room temperature.
- Products: Alkylated pyrazolo[3,4-d]pyrimidine derivatives with diverse substituents at position 1.
- Characterization: Structures confirmed by NMR spectroscopy and X-ray crystallography; DFT calculations support geometrical parameters.
This method provides a versatile platform for functionalizing the pyrazolopyrimidine core, allowing the synthesis of derivatives with potential biological activity.
Fusion and Solvent-Free Techniques for Derivative Synthesis
Some studies report the use of solvent-free fusion techniques to prepare pyrazolo[3,4-d]pyrimidine derivatives:
- Method: Heating reactants together without solvent (fusion) or in the presence of catalytic bases like sodium ethoxide.
- Reaction Time: Typically a few hours.
- Yields: Beneficial yields reported.
- Applications: Preparation of intermediates and key compounds for further functionalization.
These green chemistry approaches reduce solvent use and simplify purification steps, aligning with sustainable synthesis goals.
Summary Table of Preparation Methods
Research Findings and Notes
- The microwave-assisted method notably improves the efficiency of synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, reducing reaction times from hours to minutes and increasing yields by up to 10% compared to conventional heating.
- Alkylation strategies allow selective modification at position 1 of the pyrazolopyrimidine core, enabling the synthesis of derivatives with potentially enhanced biological activities.
- Structural analyses via X-ray crystallography and NMR confirm the integrity and planarity of the pyrazolo[3,4-d]pyrimidine scaffold, which is critical for its activity and further chemical transformations.
- Solvent-free fusion techniques contribute to sustainable synthesis approaches by minimizing solvent waste and energy consumption, making them attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit significant antimicrobial activity. A study synthesized a series of derivatives and evaluated their effects against various bacterial and fungal strains using the agar well diffusion method. Compounds such as 2e, 2f, and 2g displayed notable efficacy compared to standard antimicrobial agents .
Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory potential. A series of compounds derived from this scaffold were tested for their ability to inhibit inflammation in experimental models. These compounds showed lower toxicity and ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The pharmacological screening indicated their potential as safer alternatives for treating inflammatory conditions .
Antitumor Activity
The compound has also been explored for its antitumor properties. Some derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Table 1: Key Substituents and Their Implications
Conformational Analysis (Dihedral Angles)
highlights the impact of substituents on molecular conformation:
- Dihedral angles in pyrazolo[3,4-d]pyrimidinones range from 5.72° (chloroethyl derivatives) to 28.96° (fluorophenyl analogs).
- The 1,6-dimethyl substitution likely results in intermediate angles (~15–20°), balancing planarity for π-π stacking and flexibility for target binding.
Biological Activity
1,6-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 180749-07-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.17 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a derivative similar to this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.02 μg/mL, outperforming traditional antitubercular drugs like isoniazid .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.02 | Effective against M. tuberculosis |
| Isoniazid | 0.1 | Standard antitubercular drug |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives have been extensively studied. A recent investigation into related compounds demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Compounds derived from the pyrazolo framework showed IC50 values ranging from 4.8 to 30.1 μM in inhibiting NF-κB/AP-1 signaling pathways .
| Compound | IC50 (μM) | Inhibition Target |
|---|---|---|
| Pyrazolo derivative A | 4.8 | NF-κB |
| Pyrazolo derivative B | 30.1 | AP-1 |
Anticancer Potential
The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives has also been reported. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, studies indicate that certain derivatives can effectively target specific kinases involved in cancer progression .
Case Study 1: Antitubercular Screening
In a study published in PubMed, a series of dihydropyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for their antitubercular activity. The lead compound demonstrated significantly higher potency than established treatments . The study utilized a modified Biginelli reaction for synthesis and subsequent characterization through IR and NMR techniques.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of pyrazolo derivatives revealed that these compounds could effectively modulate immune responses by inhibiting the expression of inflammatory mediators such as TNF-alpha and IL-6 in vitro . This suggests their potential utility in treating chronic inflammatory diseases.
Q & A
What are the standard synthetic routes for 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how are substituents introduced regioselectively?
Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example:
- Step 1: React ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux (80% HCONH₂, 10 hours) to form the pyrazolo[3,4-d]pyrimidinone core .
- Step 2: Introduce substituents using alkylating agents (e.g., ethyl chloroacetate) in dry DMF with anhydrous K₂CO₃. Reflux for 6 hours followed by ice quenching and recrystallization from ethanol .
- Regioselectivity: The position of substitution is determined by steric and electronic factors. NMR and X-ray crystallography (e.g., as in ) confirm regiochemistry .
What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Level: Basic
Methodological Answer:
- 1H NMR: Identifies methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). For example, compound 8a in shows a singlet at δ 2.3 ppm for the methyl group .
- IR: Confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
- Contradictions: Overlapping signals in crowded spectra (e.g., multiple methyl groups) are resolved using 2D NMR (COSY, HSQC) or X-ray crystallography (see for structural validation) .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (CAS 5334-56-5) .
- Ventilation: Work in a fume hood due to potential dust formation .
- Waste Disposal: Follow hazardous waste guidelines for halogenated organic compounds (UN 2811) .
- Emergency Measures: In case of exposure, rinse with water for 15 minutes and seek medical attention .
How can low yields in N-alkylation reactions of this compound be optimized?
Level: Advanced
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .
- Catalysis: Add catalytic KI to improve alkyl halide reactivity (e.g., in , compound 8a synthesis) .
- Temperature Control: Gradual heating (e.g., 50–80°C) minimizes decomposition .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity .
How can solubility limitations of this compound in aqueous buffers be addressed for biological assays?
Level: Advanced
Methodological Answer:
Table 1: Solubility Strategies Based on Analogous Compounds (from )
| Approach | Example | Efficacy |
|---|---|---|
| Co-solvents | DMSO (10–20% v/v) | High |
| Salt Formation | Hydrochloride salt (see ) | Moderate |
| Micellar Encapsulation | Polysorbate 80 (0.1% w/v) | Low |
- Recommendation: Pre-dissolve in DMSO (≤20%) and dilute in PBS. Validate stability via HPLC .
How should contradictory mass spectrometry (MS) and elemental analysis data be reconciled?
Level: Advanced
Methodological Answer:
- Step 1: Verify purity via HPLC (≥95%) to rule out impurities .
- Step 2: Recalculate theoretical vs. observed m/z values. For example, adduct formation (e.g., [M+Na]⁺) may explain discrepancies .
- Step 3: Cross-validate with high-resolution MS (HRMS) and combustion analysis (C, H, N). A deviation >0.3% suggests sample contamination .
What computational methods are suitable for modeling this compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
- Docking Studies: Use AutoDock Vina with PyRx to predict binding modes to kinases (e.g., EGFR). Validate with molecular dynamics simulations (GROMACS) .
- QSAR: Develop models using descriptors like logP and polar surface area (PSA). Training sets from (IC₅₀ data) improve predictability .
- Electrostatic Potential Maps: Gaussian 09 calculations (B3LYP/6-31G*) identify nucleophilic/electrophilic sites for functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
